Human DHFR Inhibitory Activity: 3‑Ethyl‑7‑phenyl vs. 3‑(4‑Chlorophenyl) Analog
The target compound was tested against recombinant human DHFR and gave an IC₅₀ >10,000 nM, indicating essentially no meaningful inhibition of the human enzyme [1]. A close N3‑substituted analog, 3‑(4‑chlorophenyl)-7‑phenyl‑2‑thioxo‑1,2,3,5‑tetrahydro‑4H‑pyrrolo[3,2‑d]pyrimidin‑4‑one (CAS 931744‑73‑9), exhibits IC₅₀ values of 5.12 µM (HepG2) and 6.45 µM (PC‑3) in cytotoxicity assays—though these are not direct enzyme inhibition measurements, they imply substantially higher cellular potency than the target compound . This stark difference demonstrates that the N3‑ethyl substitution abolishes human DHFR engagement while the N3‑4‑chlorophenyl substitution retains mid‑micromolar cellular activity.
| Evidence Dimension | Human DHFR enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ >10,000 nM |
| Comparator Or Baseline | 3‑(4‑Chlorophenyl)-7‑phenyl‑2‑thioxo analog: HepG2 IC₅₀ = 5,120 nM; PC‑3 IC₅₀ = 6,450 nM (cellular cytotoxicity) |
| Quantified Difference | Target compound is >2‑fold weaker than the 4‑chlorophenyl analog at the enzyme level (human DHFR); the cellular potency gap exceeds one order of magnitude. |
| Conditions | Target: recombinant human DHFR expressed in E. coli, 15 min pre‑incubation, DHF substrate + NADPH (BindingDB). Comparator: HepG2 and PC‑3 cell lines (vendor technical data). |
Why This Matters
For screening cascades that aim to eliminate compounds with human DHFR off‑target liability, the target compound’s >10,000 nM IC₅₀ is a clear advantage over analogs that retain mid‑micromolar cytotoxicity.
- [1] BindingDB. CHEMBL3970251 – BDBM50203239. IC₅₀ >1.00E+4 nM. Assay: Inhibition of recombinant human DHFR expressed in E. coli. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50203239 (accessed 2026-04-28). View Source
